Potassium trifluoro(2-fluoro-3-formylphenyl)boranuide
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Overview
Description
Potassium trifluoro(2-fluoro-3-formylphenyl)boranuide is a specialized organoboron compound known for its unique chemical properties and applications in various scientific fields. This compound features a boron atom bonded to a trifluoride group and a fluorinated phenyl ring with a formyl group, making it a valuable reagent in organic synthesis and research.
Synthetic Routes and Reaction Conditions:
Boronic Acid Route: The compound can be synthesized by reacting 2-fluoro-3-formylphenylboronic acid with potassium fluoride under controlled conditions.
Borane Route: Another method involves the reaction of 2-fluoro-3-formylphenylborane with potassium trifluoride in an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding boronic acid or borane derivatives.
Substitution: The compound can participate in substitution reactions, where the trifluoride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Boronic acids and boranes.
Substitution Products: A wide range of functionalized phenyl derivatives.
Scientific Research Applications
Chemistry: Potassium trifluoro(2-fluoro-3-formylphenyl)boranuide is widely used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: It serves as a precursor in the development of new drugs, particularly those targeting cancer and infectious diseases. Industry: The compound is employed in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its ability to act as a Lewis acid, facilitating various organic reactions. The boron atom interacts with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Potassium Trifluoroborate Salts: These compounds share similar properties but differ in their functional groups and reactivity.
Boronic Acids: While structurally similar, boronic acids have different reactivity profiles and applications.
Uniqueness: Potassium trifluoro(2-fluoro-3-formylphenyl)boranuide stands out due to its high stability, moisture resistance, and compatibility with strong oxidative conditions, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
potassium;trifluoro-(2-fluoro-3-formylphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4O.K/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;/h1-4H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFZZPFZKPAUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)C=O)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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